molecular formula C12H14N2 B1356880 3-(Pyrrolidin-3-yl)-1H-indole CAS No. 3766-02-7

3-(Pyrrolidin-3-yl)-1H-indole

Cat. No.: B1356880
CAS No.: 3766-02-7
M. Wt: 186.25 g/mol
InChI Key: QEHMBCDTVQBATA-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)-1H-indole is a heterocyclic compound that features a pyrrolidine ring fused to an indole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

3-(Pyrrolidin-3-yl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 3-(Pyrrolidin-3-yl)-1H-indole is the Dopamine transporter (DAT) . DAT is a protein that terminates the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals . It plays a crucial role in various diseases such as Attention deficit hyperactivity disorder, Corneal disease, Narcolepsy, Obesity, Parkinsonism, and Bipolar disorder .

Mode of Action

The compound interacts with its targets through the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The influence of steric factors on biological activity is also investigated .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in the mes test .

Action Environment

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors.

Biochemical Analysis

Biochemical Properties

3-(Pyrrolidin-3-yl)-1H-indole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 isoforms, which are crucial for its metabolism. The interaction with cytochrome P450 enzymes involves hydroxylation, which is a key step in its metabolic pathway . Additionally, this compound has been observed to bind to specific proteins, influencing their function and stability. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, it impacts cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli. These effects highlight the compound’s potential in regulating cellular functions and its implications in disease treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to cytochrome P450 enzymes, leading to their inhibition or activation depending on the specific isoform . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function and metabolism, while high doses can lead to toxic or adverse effects . For instance, low doses of this compound have been observed to enhance metabolic activity and improve cellular responses to external stimuli. In contrast, high doses can cause cellular toxicity, leading to cell death and tissue damage. These dosage effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The primary metabolic pathway involves hydroxylation by cytochrome P450 isoforms, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The interactions with enzymes and cofactors in these metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s distribution within the body and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Studies have shown that this compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on cellular function . The targeting signals and post-translational modifications that direct this compound to these compartments are essential for understanding its activity and function within cells. These insights are crucial for developing targeted therapies using this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)-1H-indole can be achieved through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another method includes the reaction of carbonyl compounds with 3-chloropropylamine to form the pyrrolidine ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The indole and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-3-one derivatives, while substitution reactions can introduce various functional groups onto the indole or pyrrolidine rings.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar pyrrolidine ring structure.

    Indole: Shares the indole moiety but lacks the pyrrolidine ring.

    Pyrrolidinone: Contains a pyrrolidine ring with a ketone group.

Uniqueness

3-(Pyrrolidin-3-yl)-1H-indole is unique due to its fused ring structure, which combines the properties of both pyrrolidine and indole. This fusion enhances its biological activity and makes it a valuable scaffold in drug discovery .

Properties

IUPAC Name

3-pyrrolidin-3-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-4,8-9,13-14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHMBCDTVQBATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593499
Record name 3-(Pyrrolidin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3766-02-7
Record name 3-(Pyrrolidin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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